cyclopentyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of cyclopentyl and related compounds often involves multi-component reactions, such as the water-mediated synthesis of complex pyridinecarboxamides, showcasing the efficiency of using water as a solvent and triethylamine as a base at room temperature (Jayarajan et al., 2019). Additionally, the generation of cyclopenta[c]piperidines through cycloaddition followed by reductive opening highlights the synthetic versatility of cyclic dienophiles (Wu et al., 2000).
Molecular Structure Analysis
Molecular structure analysis often relies on techniques like X-ray diffraction. For instance, studies on various cyclopentene derivatives have elucidated their crystal structures and molecular conformations, revealing how different substituents and molecular arrangements influence the overall structure (Albov et al., 2005).
Chemical Reactions and Properties
The chemical behavior, including reactions and properties of cyclopentyl derivatives, can be complex. Cycloaddition reactions, for example, allow the transformation of cyclic dienophiles into compounds with potential biological activities, demonstrating the reactivity and functional group compatibility of these systems (Carruthers & Moses, 1988).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline forms are crucial for understanding the practical applications and handling of cyclopentyl derivatives. Solvatomorphism, the ability of a compound to form different crystalline structures with solvent molecules, reflects on the physical characterization of such molecules (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for cyclopentyl derivatives. Studies on cycloaddition reactions and subsequent transformations offer insights into their chemical behavior and potential for further chemical modifications (Vandenberghe et al., 1996).
properties
IUPAC Name |
cyclopentyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-10-16(18(23)24-11-5-2-3-6-11)12(9-15(22)21-10)17-13(19)7-4-8-14(17)20/h4,7-8,11-12H,2-3,5-6,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLHYSIWHQKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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